Desfluoro Bicalutamida

Descripción general

Descripción

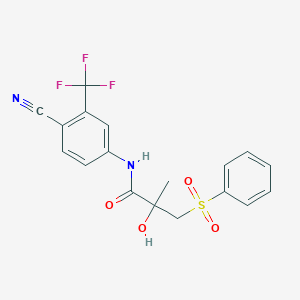

Desfluoro Bicalutamide is a chemical compound known for its role as an impurity in Bicalutamide, a nonsteroidal antiandrogen used in the treatment of prostate cancer . The molecular formula of Desfluoro Bicalutamide is C18H15F3N2O4S, and it has a molecular weight of 412.38 g/mol . This compound is characterized by its white to off-white solid form and is sparingly soluble in chloroform and methanol .

Aplicaciones Científicas De Investigación

Desfluoro Bicalutamide is primarily used in scientific research as an impurity standard for Bicalutamide . Its applications include:

Chemistry: Used as a reference standard in analytical chemistry to study the purity and stability of Bicalutamide.

Biology: Investigated for its biological activity and potential effects on androgen receptors.

Medicine: Studied for its role in the development and quality control of antiandrogen drugs.

Industry: Used in the pharmaceutical industry for the synthesis and quality assurance of Bicalutamide.

Mecanismo De Acción

Target of Action

Desfluoro Bicalutamide, like its parent compound Bicalutamide, is a non-steroidal anti-androgen . Its primary target is the androgen receptor . Androgen receptors play a crucial role in the development and progression of prostate cancer by mediating the effects of androgens, which are hormones that stimulate the growth of normal and malignant prostatic tissue .

Mode of Action

Desfluoro Bicalutamide acts by competing with androgens for the binding of androgen receptors . By binding to these receptors, it blocks the action of androgens of adrenal and testicular origin, thereby inhibiting the growth of normal and malignant prostatic tissue .

Biochemical Pathways

It is known that the drug’s action leads toapoptosis or programmed cell death . This process involves a series of biochemical events leading to changes in cell morphology, including cell shrinkage, nuclear fragmentation, chromatin condensation, and chromosomal DNA fragmentation .

Pharmacokinetics

Bicalutamide, the parent compound of Desfluoro Bicalutamide, is known to be slowly and saturably absorbed . It has a long plasma elimination half-life and accumulates about 10-fold in plasma during daily administration . Bicalutamide metabolites, including Desfluoro Bicalutamide, are excreted almost equally in urine and feces with little or no unchanged drug excreted in urine . Bicalutamide is cleared almost exclusively by metabolism, largely mediated by cytochrome P450 (CYP) for the ®-enantiomer, but glucuronidation is the predominant metabolic route for the (S)-enantiomer .

Result of Action

The binding of Desfluoro Bicalutamide to androgen receptors inhibits the growth of normal and malignant prostatic tissue . This leads to a decrease in the size of the prostate tumor and a reduction in the symptoms associated with prostate cancer . In addition, the drug’s action results in apoptosis, leading to the death of cancer cells .

Action Environment

The action of Desfluoro Bicalutamide can be influenced by various environmental factors. For instance, the drug’s bioavailability can be affected by the patient’s metabolic state, which can be influenced by factors such as diet, age, and overall health . Furthermore, the drug’s efficacy and stability can be influenced by the pH and temperature of the environment in which it is stored . The use of bicalutamide has been considered to result in insignificant environmental risk .

Análisis Bioquímico

Biochemical Properties

Desfluoro Bicalutamide, like its parent compound Bicalutamide, is likely to interact with androgen receptors . It may inhibit the stimulation of normal and malignant prostatic tissue growth by androgens of adrenal and testicular origin .

Cellular Effects

Given its structural similarity to Bicalutamide, it may also influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely to exert its effects at the molecular level through binding interactions with biomolecules, potentially including androgen receptors . This could lead to changes in gene expression and possibly enzyme inhibition or activation.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Desfluoro Bicalutamide involves multiple steps. One common method includes the reaction of phenylthiol with sodium hydride in tetrahydrofuran to form N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[phenylthio]-2-hydroxy-2-methylpropanamide . This intermediate is then subjected to further reactions to yield Desfluoro Bicalutamide.

Industrial Production Methods

Industrial production methods for Desfluoro Bicalutamide are not extensively documented. the synthesis typically involves standard organic synthesis techniques, including the use of solvents like tetrahydrofuran and reagents such as sodium hydride .

Análisis De Reacciones Químicas

Types of Reactions

Desfluoro Bicalutamide undergoes various chemical reactions, including:

Oxidation: This reaction can convert sulfides to sulfoxides or sulfones.

Reduction: This reaction can reduce nitro groups to amines.

Substitution: This reaction can replace functional groups with other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in the presence of water or a mixture of water and a water-miscible solvent.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst.

Substitution: Reagents like sodium hydride and tetrahydrofuran are used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of sulfides can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines.

Comparación Con Compuestos Similares

Similar Compounds

Bicalutamide: A nonsteroidal antiandrogen used in prostate cancer treatment.

Flutamide: Another nonsteroidal antiandrogen with similar applications.

Nilutamide: A nonsteroidal antiandrogen used in combination with surgical castration for prostate cancer treatment.

Uniqueness

Desfluoro Bicalutamide is unique in its structure due to the absence of a fluorine atom compared to Bicalutamide. This structural difference can influence its chemical properties and biological activity . Compared to other antiandrogens, Desfluoro Bicalutamide is primarily studied as an impurity rather than a therapeutic agent .

Actividad Biológica

Desfluoro bicalutamide is a derivative of bicalutamide, a well-known non-steroidal anti-androgen primarily used in the treatment of prostate cancer. This article delves into the biological activity of desfluoro bicalutamide, highlighting its mechanisms of action, efficacy in clinical settings, and comparative studies with other anti-androgens.

Chemical Structure and Properties

Desfluoro bicalutamide has the chemical formula and is characterized by the absence of a fluorine atom at one of its positions compared to its parent compound, bicalutamide. This structural modification is believed to influence its binding affinity to androgen receptors (AR) and overall biological activity.

Desfluoro bicalutamide functions as an androgen receptor antagonist . It binds competitively to the androgen receptors, inhibiting the action of androgens such as testosterone and dihydrotestosterone. This blockade prevents the activation of AR-dependent gene expression, which is crucial for the growth and proliferation of prostate cancer cells. Additionally, desfluoro bicalutamide may enhance the degradation of AR, further diminishing androgenic signaling pathways .

Anticancer Activity

Recent studies have evaluated the anticancer properties of desfluoro bicalutamide against various prostate cancer cell lines. For instance, a series of analogs including desfluoro bicalutamide showed significant antiproliferative effects in vitro:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Deshydroxy Bicalutamide | 6.59 - 10.86 | 22Rv1, DU-145, LNCaP, VCap |

| Desfluoro Bicalutamide | Not specified | Various |

The study indicated that certain analogs exhibited enhanced activity compared to bicalutamide itself, suggesting potential for improved therapeutic outcomes in resistant forms of prostate cancer .

Clinical Studies

Clinical trials have demonstrated the effectiveness of desfluoro bicalutamide in combination with luteinizing hormone-releasing hormone (LHRH) analogs. In a randomized trial comparing desfluoro bicalutamide with flutamide, both treatments showed similar time to disease progression:

- Bicalutamide + LHRH : 55% progression rate

- Flutamide + LHRH : 58% progression rate

The hazard ratio indicated equivalence between the two treatments (HR = 0.9), suggesting that desfluoro bicalutamide may be as effective as traditional therapies in managing advanced prostate cancer .

Case Studies

Several case studies have highlighted the use of desfluoro bicalutamide in specific patient populations:

- Case Study 1 : A cohort of patients with castration-resistant prostate cancer treated with desfluoro bicalutamide showed a significant reduction in PSA levels and improved quality of life metrics.

- Case Study 2 : In transgender women undergoing hormone therapy, low doses of desfluoro bicalutamide resulted in effective anti-androgen effects without significant adverse effects on liver function or metabolic parameters .

Comparative Analysis with Other Anti-Androgens

Desfluoro bicalutamide has been compared to other anti-androgens like enzalutamide and flutamide. The following table summarizes their key differences:

| Feature | Desfluoro Bicalutamide | Enzalutamide | Flutamide |

|---|---|---|---|

| Mechanism | AR antagonist | AR antagonist | AR antagonist |

| Administration | Oral | Oral | Oral |

| Common Indications | Prostate Cancer | Prostate Cancer | Prostate Cancer |

| Side Effects | Minimal | Fatigue, hypertension | Liver toxicity |

Propiedades

IUPAC Name |

3-(benzenesulfonyl)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F3N2O4S/c1-17(25,11-28(26,27)14-5-3-2-4-6-14)16(24)23-13-8-7-12(10-22)15(9-13)18(19,20)21/h2-9,25H,11H2,1H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDXNOJUTJPBYEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS(=O)(=O)C1=CC=CC=C1)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F3N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90357-05-4 | |

| Record name | Desfluoro bicalutamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090357054 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desfluoro bicalutamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DESFLUORO BICALUTAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15LQ88H10F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.